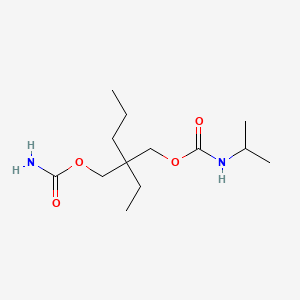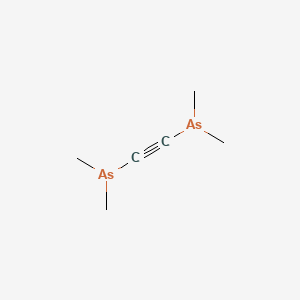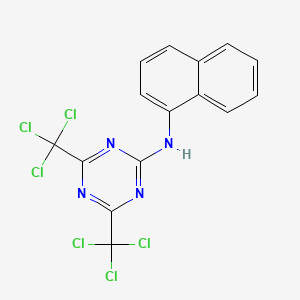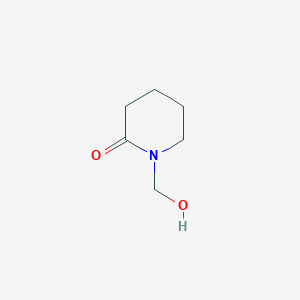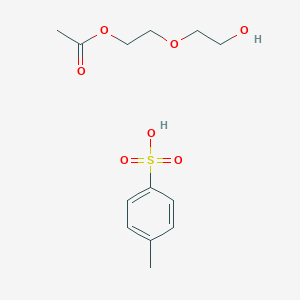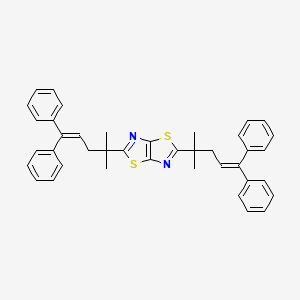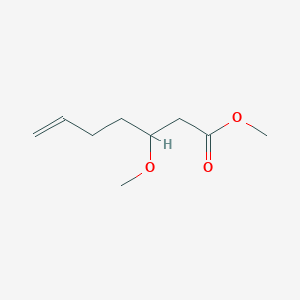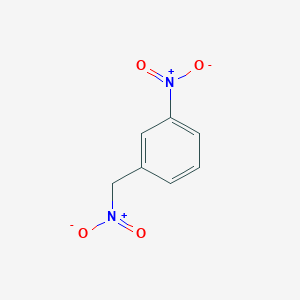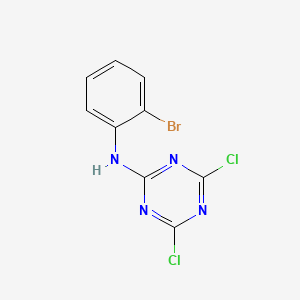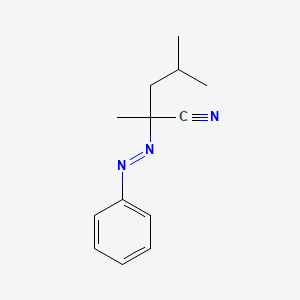
2,4-Dimethyl-2-(phenylazo)valeronitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Dimethyl-2-(phenylazo)valeronitrile is an organic compound with the molecular formula C13H17N3. It is a member of the azo compounds, characterized by the presence of a nitrogen-nitrogen double bond (N=N) attached to aromatic rings. This compound is known for its vibrant color and is used in various chemical applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dimethyl-2-(phenylazo)valeronitrile typically involves the reaction of 2,4-dimethylvaleronitrile with diazonium salts derived from aniline. The reaction is carried out under acidic conditions, often using hydrochloric acid, to facilitate the formation of the azo bond. The reaction mixture is then neutralized, and the product is extracted using organic solvents.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
2,4-Dimethyl-2-(phenylazo)valeronitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso compounds.
Reduction: Reduction of the azo group leads to the formation of amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Electrophilic reagents like halogens and nitrating agents are employed under acidic conditions.
Major Products Formed
Oxidation: Nitroso derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated aromatic compounds.
Aplicaciones Científicas De Investigación
2,4-Dimethyl-2-(phenylazo)valeronitrile has several applications in scientific research:
Chemistry: Used as a dye and in the synthesis of other azo compounds.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for potential use in drug delivery systems.
Industry: Utilized in the production of pigments and as a polymerization initiator.
Mecanismo De Acción
The mechanism of action of 2,4-Dimethyl-2-(phenylazo)valeronitrile involves the formation of free radicals. The azo bond undergoes homolytic cleavage under thermal or photochemical conditions, generating nitrogen gas and free radicals. These radicals can initiate polymerization reactions or participate in other radical-mediated processes.
Comparación Con Compuestos Similares
Similar Compounds
2,2’-Azobis(2,4-dimethylvaleronitrile): Another azo compound used as a polymerization initiator.
2,4-Dimethyl-4-(phenylazo)pentanenitrile: Structurally similar with slight variations in the alkyl chain.
Uniqueness
2,4-Dimethyl-2-(phenylazo)valeronitrile is unique due to its specific structure, which imparts distinct chemical properties and reactivity. Its ability to form stable radicals makes it particularly useful in polymerization and other radical-initiated processes.
Propiedades
Número CAS |
34372-09-3 |
|---|---|
Fórmula molecular |
C13H17N3 |
Peso molecular |
215.29 g/mol |
Nombre IUPAC |
2,4-dimethyl-2-phenyldiazenylpentanenitrile |
InChI |
InChI=1S/C13H17N3/c1-11(2)9-13(3,10-14)16-15-12-7-5-4-6-8-12/h4-8,11H,9H2,1-3H3 |
Clave InChI |
JAENQWGSDBWVSP-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CC(C)(C#N)N=NC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


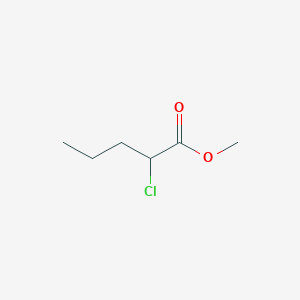
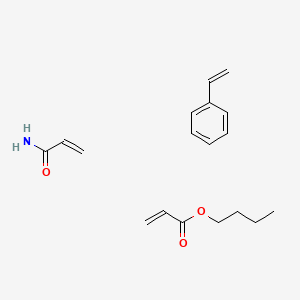
![Carbamic acid, [(phenylamino)thioxomethyl]-, ethyl ester](/img/structure/B14687887.png)
